Pyribambenz-propyl

Description

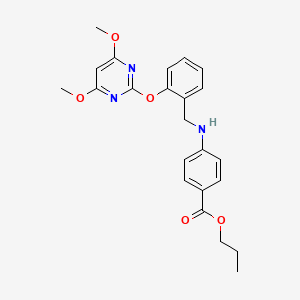

Structure

3D Structure

Properties

Molecular Formula |

C23H25N3O5 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

propyl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate |

InChI |

InChI=1S/C23H25N3O5/c1-4-13-30-22(27)16-9-11-18(12-10-16)24-15-17-7-5-6-8-19(17)31-23-25-20(28-2)14-21(26-23)29-3/h5-12,14,24H,4,13,15H2,1-3H3 |

InChI Key |

ZHYPDEKPSXOZKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC |

Synonyms |

propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate pyribambenz propyl ZJ 0273 ZJ-0273 ZJ0273 |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Synthetic Pathways and Methodologies for Pyribambenz-propyl and Related Compounds

The synthesis of this compound involves the construction of its core structure, which includes a pyrimidine (B1678525) ring, a benzyl (B1604629) group, and a benzoate (B1203000) ester linked by an amino group and an ether linkage. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the synthesis of related pyrimidine-containing compounds and pyrimidinyloxybenzylamines often involves coupling reactions between substituted pyrimidines, benzyl halides, and aniline (B41778) or benzoate derivatives. rsc.orgrsc.orgresearchgate.net

One study mentions the self-synthesis of this compound and its metabolites for research purposes, including radiolabeled versions with 14C on the benzoate, pyrimidyl, and benzyl rings, indicating established laboratory synthesis methods. researchgate.net The synthesis of a library of pyrimidine-N-heterocycle hybrids, structurally related to this compound due to the shared pyrimidine moiety, was achieved through a two-step process starting from simple and commercially available materials, suggesting similar step-economical approaches could be applicable to this compound synthesis. rsc.orgrsc.org This diversity-oriented synthesis strategy aimed to integrate the 4,6-dimethoxypyrimidine (B185312) moiety with various N-heterocycles. rsc.orgrsc.org

Derivatization Strategies and Precursor Chemistry

This compound itself is considered a derivative of 2-pyrimidinyloxy-N-aryl-benzoate. gcirc.orggcirc.org The synthesis of this compound and related compounds involves the use of precursor molecules that contribute specific structural units to the final compound. A precursor is a compound that participates in the chemical reaction that produces another compound. chemeurope.com In the context of this compound synthesis, key precursors would include appropriately substituted pyrimidines (such as 4,6-dimethoxypyrimidin-2-ol or a reactive equivalent), a benzyl halide or a similarly functionalized benzyl derivative, and a 4-aminobenzoate (B8803810) ester, specifically propyl 4-aminobenzoate. herts.ac.uk

Studies on the metabolism of this compound in soil have identified several metabolites, which can also be considered products of derivatization (degradation) pathways. These include 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid (M1), formed by hydrolysis of the propyl ester group; 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzamido)benzoic acid (M2), potentially formed via carbonylation of M1; and 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M3), resulting from cleavage of the C-N bond between rings A and B. researchgate.netresearchgate.net Another metabolite identified is 4,6-dimethoxypyrimidin-2-ol (M4 or M5), resulting from the cleavage of the ether linkage. researchgate.netresearchgate.net These metabolites illustrate the types of functional groups and linkages within the this compound structure that are susceptible to chemical or biological transformation.

Design Principles for Pyrimidine-Containing N-Heterocyclic Scaffolds

The pyrimidine ring, particularly the 4,6-dimethoxypyrimidine scaffold, is a key structural motif in the design of many commercial herbicides, including this compound and other AHAS inhibitors like bispyribac-sodium (B1667525) and bensulfuron-methyl. rsc.orgrsc.orgnih.gov This highlights the importance of the pyrimidine nucleus in conferring herbicidal activity. Pyrimidine is a nitrogen-containing six-membered heterocyclic aromatic compound. researchgate.netijrpr.comiajps.com Its significance in agrochemistry stems from its diverse bioactivity and ease of modification. researchgate.net

The design principles for pyrimidine-containing N-heterocyclic scaffolds in herbicides often involve integrating the pyrimidine core with other structural units to optimize activity, selectivity, and environmental fate. In the case of pyrimidinyloxybenzylamines like this compound, the structure comprises a hydrophilic pyrimidine ring and two hydrophobic phenyl rings connected by an oxygen atom and a methylene-amine linker. mdpi.com This modular design allows for variations in each component to explore the chemical space for improved herbicidal properties. Diversity-oriented synthesis strategies are employed to create libraries of pyrimidine hybrids with various N-heterocycles, such as indole (B1671886) and tetrahydrocarbazole, to identify novel lead compounds with potential herbicidal activity. rsc.orgrsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Herbicide Design

Structure-Activity Relationship (SAR) studies are crucial in herbicide design to understand how modifications to the chemical structure of a compound affect its biological activity. For this compound and related pyrimidine-containing herbicides, SAR studies focus on identifying the key structural features responsible for potent AHAS inhibition and herbicidal efficacy. herts.ac.ukmdpi.comnyxxb.cn

While specific detailed SAR data for this compound itself were not extensively provided, research on related pyrimidine-based herbicides offers insights. For instance, studies on novel pyrimidine thiourea (B124793) compounds, also designed as potential herbicides, involved preliminary SAR analysis based on their herbicidal activity against various weeds and their inhibition of the AHAS enzyme. researchgate.net These studies showed that certain substitutions on the pyrimidine ring and the attached moieties influenced the level of herbicidal activity. researchgate.net

The structure of pyrimidinyloxybenzylamines like this compound, with its flexible linker between the aromatic rings, allows for different conformations that can interact with the target enzyme, AHAS. mdpi.com SAR studies in this class would likely explore the effect of substituents on the phenyl rings, modifications to the linker, and variations in the ester group on binding affinity to AHAS and the resulting herbicidal activity.

Key Structural Features and Activity

| Structural Moiety | Potential Impact on Activity (Based on Related Compounds) |

| Pyrimidine ring (4,6-dimethoxy) | Essential core for AHAS inhibition. rsc.orgrsc.orgnih.gov |

| Benzyl group | Part of the linker system connecting to the pyrimidine. |

| Benzoate ester (propyl) | Variation in the ester group can influence properties. researchgate.net |

| Methylene-amine linker | Provides flexibility and links aromatic rings. mdpi.com |

| Attached N-heterocycles (in hybrids) | Can significantly impact herbicidal spectrum and potency. rsc.orgrsc.orgnih.gov |

Further detailed SAR studies on this compound would involve systematic structural modifications and evaluation of their biological effects to optimize its herbicidal performance.

Mechanism of Action in Plant Physiology

Biochemical Target Identification: Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) Inhibition

Pyribambenz-propyl is identified as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) researchgate.netgcirc.orggcirc.orgdp.tech. ALS/AHAS is a crucial enzyme in plants, bacteria, and yeast, catalyzing the first step in the parallel biosynthesis pathways of the branched-chain amino acids: valine, leucine, and isoleucine gcirc.orgnih.gov. This reaction involves the condensation of two molecules of pyruvate (B1213749) or pyruvate and 2-ketobutyrate to form 2-acetolactate (B3167203) and CO2 gcirc.orgnih.gov. Inhibition of this enzyme disrupts the supply of these essential amino acids, which are vital for protein synthesis and other cellular processes. Herbicides that inhibit ALS are known to impede branched-chain amino acid biosynthesis dp.techgoogle.com.

Impact on Branched-Chain Amino Acid Biosynthesis in Plant Systems

The primary impact of this compound is the inhibition of the biosynthesis of branched-chain amino acids (BCAAs) in plants researchgate.netdp.techgoogle.comnih.gov. By targeting ALS/AHAS, the herbicide prevents the formation of valine, leucine, and isoleucine gcirc.orgnih.gov. These amino acids are essential building blocks for proteins, and their depletion leads to a cascade of detrimental effects on plant growth and development researchgate.net. The inhibition of BCAA synthesis ultimately results in impaired protein biosynthesis researchgate.net.

Physiological and Biochemical Responses in Target and Non-Target Plant Species

The application of this compound elicits various physiological and biochemical responses in both target and non-target plant species nih.govresearchgate.net. These responses can range from growth inhibition and visible injury symptoms in sensitive plants to tolerance mechanisms in others gcirc.orgscielo.brnih.gov.

Differential Sensitivity and Tolerance Mechanisms in Various Brassica Species

Studies on Brassica species, such as Brassica rapa, B. juncea, and B. napus (oilseed rape), have revealed differential sensitivity and tolerance to this compound gcirc.org. B. rapa has been found to be more sensitive to the herbicide compared to the other two species gcirc.org. Within B. rapa cultivars, variations in sensitivity exist, with some cultivars being more susceptible than others gcirc.org. Tolerance mechanisms in resistant varieties may involve differences in ALS activity or the plant's ability to metabolize the herbicide gcirc.org.

Modulation of ALS Activity and its Recovery Kinetics in Plants

This compound treatment can modulate ALS activity in plants gcirc.org. At higher concentrations, the herbicide significantly lowers ALS activity compared to control groups gcirc.org. However, at lower concentrations, an increase in ALS activity has been observed in some cases, suggesting a complex interaction or potential compensatory mechanisms at sub-lethal doses gcirc.org. Research has also investigated the recovery kinetics of ALS activity after exposure to this compound gcirc.org. In some instances, ALS activity has shown recovery over time, even exceeding control levels in certain Brassica species, indicating the plant's capacity to regain enzyme function gcirc.org.

Interactive Table 1: Effect of this compound Concentration on ALS Activity in Brassica Species (Illustrative data based on search results)

| Brassica Species | This compound Concentration (mg/L) | Relative ALS Activity (% of Control) |

| B. rapa (Sensitive Cultivar) | 100 | Higher than control gcirc.org |

| B. rapa (Sensitive Cultivar) | 500 | Significantly lower than control gcirc.org |

| B. rapa (Sensitive Cultivar) | 1000 | Significantly lower than control gcirc.org |

| B. napus | 100 | Higher than control gcirc.org |

| B. napus | 500 | Significantly lower than control gcirc.org |

| B. napus | 1000 | Significantly lower than control gcirc.org |

Effects on Photosynthesis and Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase)

This compound has been shown to affect photosynthesis in plants gcirc.orggcirc.org. Herbicides, including this compound, can lead to a decline in chlorophyll (B73375) content and inhibit photosynthetic processes in sensitive plants gcirc.org.

Plants respond to herbicide-induced stress, which can lead to the generation of reactive oxygen species (ROS) scielo.br. To counteract oxidative damage caused by ROS, plants activate their antioxidant defense systems mdpi.comresearchgate.netmdpi.com. Superoxide dismutase (SOD) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, playing a crucial role in protecting cells from oxidative stress mdpi.comrupahealth.comdergipark.org.tr. Studies have indicated that foliar applications of this compound can influence the activity of antioxidant enzymes like SOD gcirc.org. Appropriate concentrations of this compound, sometimes in combination with other substances, have been shown to increase SOD activity, which can help protect plants from damage and improve herbicide tolerance gcirc.org.

Interactive Table 2: Effects of this compound and ALA on SOD Activity in B. napus (Illustrative data based on search results)

| Treatment | SOD Activity (Relative Units) |

| Control | Baseline |

| This compound (100 mg/L) | Reduced at 7 days gcirc.org |

| ALA (10 mg/L) pre-treatment + PP (100 mg/L) | Increased gcirc.org |

Synergistic Interactions with Phytoregulators (e.g., 5-Aminolevulinic Acid)

Research has explored synergistic interactions between this compound and phytoregulators, such as 5-aminolevulinic acid (ALA) gcirc.orggcirc.orgzju.edu.cnepo.orgresearchgate.net. ALA is a precursor in the biosynthesis of porphyrins, including chlorophyll, and is known to promote plant growth and increase tolerance to various stresses gcirc.org. Studies have demonstrated that pre-treatment of oilseed rape seedlings with ALA can enhance their tolerance to this compound, resulting in higher dry matter retention compared to treatment with the herbicide alone gcirc.org. Combining this compound with appropriate concentrations of ALA has been shown to reduce malondialdehyde (MDA) accumulation (an indicator of lipid peroxidation and oxidative damage) and increase SOD activity, suggesting a protective effect against herbicide-induced stress gcirc.org. These findings indicate the potential for synergistic effects when this compound is used in combination with certain plant growth regulators gcirc.org.

Environmental Fate and Ecological Dynamics

Degradation Pathways and Metabolite Formation in Environmental Matrices

Pyribambenz-propyl undergoes degradation in soil through various processes, leading to the formation of several metabolites. Both aerobic and anoxic conditions play a role in its transformation. researchgate.netresearchgate.net

Aerobic Degradation and Metabolite Profiling

Under aerobic conditions in soil, this compound is subject to microbial degradation. Studies have identified several metabolites formed during this process. M1 (4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid) and M3 (2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid) have been reported as main metabolites in aerobic soils. researchgate.net M1 is also confirmed as a predominant metabolite in rice under foliar spraying and in aerobic soil. acs.org While some metabolites are common to both aerobic and anoxic conditions, differences in pathways and intermediates exist depending on soil types. researchgate.netnih.gov

Anoxic/Anaerobic Degradation and Metabolite Profiling

The anoxic degradation of this compound in soils has been characterized using ring-specific 14C labeling. researchgate.netnih.gov This process follows first-order kinetics. researchgate.netnih.gov Studies have detected a total of five radioactive intermediates (M1-M5) under anoxic conditions. researchgate.netnih.gov The detection of specific metabolites can vary depending on the position of the radioactive label, indicating different transformation routes for different parts of the molecule. For instance, radioactive M5 was detected only with pyrimidinyl-14C labeling, while M3 and M4 were detected with pyrimidinyl-14C and benzyl-14C labels. M1 and M2 were detected with all labels used (benzoate, pyrimidyl, and benzyl). researchgate.netnih.gov This suggests that the degradation pathways and intermediates differ from aerobic metabolism and are influenced by soil types. researchgate.netnih.gov

Identification and Structural Elucidation of Major and Minor Degradation Products (e.g., M1-M6)

Several metabolites of this compound, including M1, M2, M3, M4, M5, and M6, have been identified and their structures elucidated. researchgate.netresearchgate.net These identifications are typically achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govresearchgate.net

M1: Identified as 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid. researchgate.net

M2: Identified as 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzamido)benzoic acid. researchgate.net

M3: Identified as 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. researchgate.net

M4: Identified as 2-(4-hydroxy-6-methoxypyrimidin-2-yloxy)benzoic acid. M4 is a demethylation product of M3 and has been specifically detected in anoxic conditions, although other metabolites have been previously observed in aerobic soils. researchgate.netnih.gov

M5: Identified as 4,6-dimethoxypyrimidin-2-ol or 4,6-dimethoxypyrimidin-2(1H)-one. researchgate.net

M6: A new metabolite found in soils. researchgate.net M4 and M6 can be further degraded and oxidized into CO2 and H2O through the tricarboxylic acid (TCA) cycle. researchgate.net

The structures of M1-M5 have been identified based on their appearance pattern and fragmentations from LC-MS analysis. researchgate.netnih.gov

Proposed Degradation Reactions (e.g., de-estering, hydrolysis, acylation, C-N cleavage, demethylation)

The biodegradation of this compound involves a series of biocatalytic reactions. Proposed degradation reactions include de-estering, hydrolysis, acylation, C-N cleavage, demethylation, and ether cleavage reactions. researchgate.netnih.govresearchgate.netdp.tech

Two degradation pathways have been suggested based on metabolite analysis:

Initial hydrolysis of the propyl group yields M1. Subsequently, the C-N bond between the rings is cleaved by oxidation and biochemical degradation to form M3, which is further converted to M4 and eventually mineralized to CO2. researchgate.net

Following the initial hydrolysis to M1, M1 undergoes carbonylation to form M2. The C-N bond between the rings of M2 is then cleaved by hydrolysis to yield M3. researchgate.net

Dissipation Kinetics and Persistence in Soil Systems

This compound tends to be persistent in soil. researchgate.netnih.gov The dissipation of this compound in soil systems follows first-order kinetics. researchgate.netnih.gov The rate of dissipation and persistence can be influenced by soil properties, including soil type, organic matter content, and microbial activity. researchgate.net Sterilization of soil can significantly prolong the half-dissipation time, indicating the importance of microbial degradation. researchgate.net

Determination of Half-Lives (DT50) in Diverse Soil Types (e.g., loamy, saline, clayey)

The half-life (DT50) of this compound in soil varies depending on the soil type. Studies have shown that anoxic degradation half-lives are approximately 38.7 days for loamy soil, 50.2 days for saline soil, and 70.7 days for clayey soil. researchgate.netnih.gov The fastest degradation occurred in loamy soil, while the slowest was observed in acidic clay soil. researchgate.net

Here is a table summarizing the anoxic degradation half-lives in different soil types:

| Soil Type | Anoxic Degradation Half-Life (DT50) | Source |

| Loamy Soil | ~38.7 days | researchgate.netnih.gov |

| Saline Soil | ~50.2 days | researchgate.netnih.gov |

| Clayey Soil | ~70.7 days | researchgate.netnih.gov |

The degradation rate of this compound has been observed to correlate with the order of soil organic matter content and microbial activity. researchgate.net

Influence of Soil Properties (e.g., organic matter content, pH) and Microbial Activity on Degradation Rates

The degradation rate of this compound in soil is significantly influenced by soil physicochemical characteristics, including organic matter content and pH. Under aerobic conditions, soils with higher organic matter content and neutral pH tend to exhibit increased degradation rates, as these conditions are favorable for microbial growth and enhance biodegradation. researchgate.netacs.org For instance, studies have shown that the degradation rate correlates with the order of soil organic matter content and microbial activity. researchgate.net

Soil pH plays a crucial role in the dissipation of this compound. A significant suppression of the dissipation of extractable residues and the formation of bound residues was observed at high pH. acs.org In acidic soil, microbial activity significantly impacts the half-dissipation time (DT₅₀) of this compound. Sterilization of acidic soil significantly prolonged the DT₅₀ from 15.57 to 34.31 days and reduced the total amount of mineralized ¹⁴CO₂ from 19.91% to 0.43%. acs.org However, sterilization had limited effect on the patterns of bound or extractable residue levels in soils with pH ≥ 6.1. acs.org

Under anoxic conditions, the degradation of this compound follows first-order kinetics, and the half-lives vary depending on soil type. researchgate.netresearchgate.netnih.gov Approximate half-lives of 38.7 days, 50.2 days, and 70.7 days have been reported for loamy, saline, and clayey soils, respectively. researchgate.netresearchgate.netnih.gov

Below is a table summarizing the anoxic half-lives of this compound in different soil types:

| Soil Type | Anoxic Half-life (days) |

| Loamy | 38.7 |

| Saline | 50.2 |

| Clayey | 70.7 |

Formation and Characterization of Bound Residues in Soil

This compound has a tendency to form bound residues in soil after application. researchgate.net Studies using ¹⁴C-labeling have shown that the residues in soil undergo a gradual transformation from extractable residues to bound residues over time. nih.gov The percentage of ¹⁴C-bound residues has been observed to increase from 1.1-2.5% at day 5 to 23.2-47.2% at day 100 in anoxic soils. nih.gov

The proportion of extractable residues, bound residues, and mineralized ¹⁴CO₂ is dependent on both soil properties and the position of the radioactive label. nih.gov this compound generally shows the highest tendency to form bound residues in fluvio-marine yellow loamy soil. nih.gov Bound residue formation can account for a significant percentage of the herbicide residue, up to 57% in some soil samples, highlighting the importance of considering this fraction in environmental risk assessment. semanticscholar.orgmdpi.com The formation of bound residues is not equivalent to strong sorption that is reversible by traditional extraction techniques. semanticscholar.org Bound residues consist of the original compound and its fractions immobilized in soil colloids, which become unavailable to plants and soil microorganisms. semanticscholar.org Low soil pH can enhance the formation of bound residues, attributed to increased conversion of this compound to intermediates that rapidly bind to soil organic matter. acs.org

Microbial Biotransformation and the Role of Isolated Microorganisms in Degradation (e.g., Amycolatopsis sp. M3-1)

Microorganisms play a significant role in the degradation of this compound in soil. acs.org Several bacteria capable of utilizing this compound as a sole carbon source have been isolated from soil. researchgate.net One such isolate, identified as Amycolatopsis sp. M3-1, has demonstrated the ability to degrade this compound. researchgate.netresearchgate.netdntb.gov.ua

Studies on Amycolatopsis sp. M3-1 have shown that it can degrade this compound, with degradation rates reaching 59.3% in 25 days and 68.5% in 60 days at 30°C and pH 7.0. researchgate.net The strain M3-1 also exhibits good degradation in soil, with a degradation ratio of up to 53.7% after 25 days. researchgate.net Higher concentrations of this compound can inhibit the bio-activity of Amycolatopsis sp. M3-1, suggesting toxicity at elevated levels. researchgate.net

Biodegradation of this compound by Amycolatopsis sp. M3-1 involves continuous biocatalytic reactions, including de-estering, hydrolysis, acylation, C-N cleavage, de-methylation, and ether cleavage reactions. researchgate.net Based on identified metabolites, a degradation pathway has been proposed. researchgate.net this compound is initially hydrolyzed into metabolite M1 (4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid), which can then be further oxidized into M3 (2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid). researchgate.net Another proposed pathway involves M1 undergoing carbonylation to form M2, followed by cleavage of the C-N bond between rings A and B by hydrolysis to yield M3. researchgate.net

Six metabolites (M1-M6) have been identified during the degradation of this compound by Amycolatopsis sp. M3-1. researchgate.net Some metabolites observed in anaerobic soils, such as M4 and M5, were found to be present only in acidic soil, suggesting different degradation pathways can exist in different soil types. researchgate.net

Environmental Transport and Distribution in Soil-Plant Systems

Information specifically on the environmental transport and distribution of this compound in soil-plant systems is limited in the provided search results. However, one study using a radioisotopic tracing method evaluated the residue of this compound (ZJ0273) in rapeseed under simulated field conditions. researchgate.net The parent compound, ZJ0273, was found to be the only radioactive residue detected in rapeseed. researchgate.net Another study indicated that this compound had weak adsorption on both rape roots and leaves, and its residue in the edible rapeseed was negligible at recommended application rates. researchgate.net

While direct data on leaching and runoff are not extensively detailed, the formation of bound residues suggests a reduction in the bioavailable fraction over time, which could potentially influence transport. semanticscholar.org

Phytotoxicity to Rotational Crops as an Environmental Consequence of Persistence

This compound has been shown to be persistent in soil and can pose phytotoxicity to rotational crops. researchgate.netresearchgate.netnih.gov This persistence is an environmental consequence that can affect subsequent plantings in treated fields. Studies indicate that this compound and its main metabolites from aerobic transformation, M1 and M3, can significantly inhibit the growth of rice and corn seedlings. researchgate.net

The potential for adverse effects on rotational crops is a consideration in the use of this herbicide. epo.org While some herbicide combinations with this compound are discussed in the context of safety to rotational crops by reducing the dosage of other persistent herbicides, this highlights the underlying concern regarding the persistence of this compound itself. epo.org

Herbicide Resistance Evolution and Management

Mechanisms of Herbicide Resistance in Weed Populations

Herbicide resistance mechanisms reduce the effectiveness of a herbicide, allowing plants to survive and reproduce after exposure to a normally lethal dose hracglobal.com.

Target-Site Resistance (TSR) through ALS Gene Mutations (e.g., Asp-376-Glu substitution)

Target-site resistance occurs when alterations in the herbicide's protein target prevent the herbicide from binding effectively or inhibiting the enzyme's activity scielo.brbayer.co.nz. For ALS-inhibiting herbicides like pyribambenz-propyl, TSR commonly involves point mutations in the ALS gene, which lead to amino acid substitutions in the ALS enzyme scirp.orgscielo.br. These substitutions can reduce the sensitivity of the enzyme to the herbicide. Examples of such mutations in the ALS gene that confer resistance to ALS inhibitors in various weed species include substitutions at codon 197 (e.g., Pro-197-Ser/Thr/Gln), codon 376 (e.g., Asp-376-Glu), and codon 574 (e.g., Trp-574-Leu) scirp.orgscielo.brfrontiersin.orgmdpi.complos.org. The Trp-574-Leu substitution, for instance, has been shown to confer resistance to multiple ALS-inhibiting herbicide groups, including pyrimidinyl-benzoates (PYB), to which this compound belongs scielo.brplos.org.

Non-Target-Site Resistance (NTSR) Mechanisms (e.g., enhanced metabolic detoxification)

Non-target-site resistance involves mechanisms that reduce the concentration of the active herbicide reaching the target site or enable the plant to tolerate the herbicide's effects through alternative pathways scielo.briastate.edu. NTSR is often polygenic and can confer resistance to herbicides with different modes of action scielo.br. Key NTSR mechanisms include reduced herbicide absorption or translocation, sequestration of the herbicide in vacuoles, and enhanced metabolic detoxification scielo.briastate.edumdpi.comscielo.br. Enhanced metabolic detoxification, frequently mediated by enzymes such as cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and glucosyl transferases, can break down the herbicide into less toxic metabolites before it reaches the ALS enzyme scielo.brnih.govfrontiersin.orgnih.gov. This mechanism is increasingly recognized as a significant factor in herbicide resistance and can pose unique challenges for management iastate.edu.

Molecular and Biochemical Characterization of Resistant Weed Biotypes

Characterizing resistant weed biotypes involves identifying the specific resistance mechanisms present mdpi.com. This can include molecular analysis to detect mutations in the ALS gene (for TSR) and biochemical studies to assess enzyme activity and herbicide metabolism (for NTSR) scirp.orgnih.govuoguelph.ca. For example, studies on ALS-resistant weed populations have utilized ALS enzyme assays to determine the level of enzyme insensitivity to ALS inhibitors plos.orguoguelph.ca. Additionally, research has investigated the role of detoxification enzymes like CYPs and GSTs in conferring resistance by examining their activity and the metabolism of herbicides in resistant versus susceptible plants nih.govfrontiersin.orgnih.gov. While specific detailed research findings on the molecular and biochemical characterization of this compound resistant biotypes were not extensively found in the provided search results, general principles for characterizing ALS-inhibitor resistance apply. Studies on other ALS inhibitors have shown that resistant biotypes can exhibit altered ALS enzyme activity or enhanced metabolic breakdown of the herbicide plos.orgnih.govuoguelph.ca.

Cross-Resistance Patterns with Other ALS-Inhibiting Herbicides

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides, often those with the same mode of action scielo.brslideshare.net. Due to the shared target site (ALS), weed biotypes resistant to this compound through TSR are likely to exhibit cross-resistance to other ALS-inhibiting herbicides belonging to different chemical classes, such as sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), and sulfonylaminocarbonyltriazolinones (SCTs) scirp.orgscielo.brmdpi.comnih.gov. The specific pattern of cross-resistance can vary depending on the particular ALS gene mutation scielo.br. For instance, the Pro197Ser mutation in Echinochloa spp. conferred resistance to triazolopyrimidine, imidazolinone, sulfonylurea, and pyrimidinyl benzoate (B1203000) families of ALS inhibitors mdpi.com. NTSR mechanisms, particularly enhanced metabolism, can also lead to broad cross-resistance across different herbicide modes of action scielo.brmdpi.com.

Strategies for Mitigating Resistance Development and Integrated Weed Management

Mitigating herbicide resistance development requires implementing integrated weed management (IWM) strategies that go beyond the sole reliance on herbicides slideshare.netausveg.com.auk-state.edu. Key strategies include rotating herbicides with different modes of action, using herbicide mixtures, incorporating cultural practices (e.g., crop rotation, cover crops), and mechanical control methods slideshare.netausveg.com.auk-state.edu. Understanding weed biology and the specific resistance mechanisms present in a field is crucial for selecting appropriate management tactics scielo.brmdpi.com.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating pyribambenz-propyl from its metabolites and matrix components before detection and quantification. uni.lunih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of this compound and its degradation products. uni.lunih.govnih.gov This technique involves injecting a sample extract onto an HPLC system equipped with a suitable column and mobile phase. uni.lu The different compounds in the mixture are separated based on their interactions with the stationary phase in the column and the mobile phase.

In studies investigating the anoxic dissipation and metabolism of this compound in soils, an HPLC system equipped with a reversed-phase Diamonsil C18 column (5-μm, 4.6 × 250 mm) has been employed. uni.lu The separation was achieved using a mobile phase consisting of 0.1% acetic acid in water (solvent A) and methanol (B129727) (solvent B). uni.lu A gradient elution program was utilized, starting with 20% B, increasing linearly to 75% B over 40 minutes, and then maintaining 75% B for another 40 minutes, all at a constant flow rate of 1 mL min⁻¹. uni.lu Detection of the separated compounds was performed using a photodiode array detector operating at wavelengths of 301 and 254 nm. uni.lu This setup allowed for the separation and quantification of 14C-labeled this compound and its metabolites. uni.lu

When working with radiolabeled compounds, such as 14C-labeled this compound, Radio-HPLC is a crucial technique. uni.lunih.gov Radio-HPLC couples the chromatographic separation with a radioactivity detector, allowing for the specific detection and quantification of radioactive substances. uni.lu This is particularly useful in metabolism studies where the goal is to track the transformation of the labeled parent compound into labeled metabolites. herts.ac.uk

Following Radio-HPLC separation, fractionation is often employed. uni.lunih.govherts.ac.uk This involves collecting the eluent from the HPLC column in discrete fractions as a function of retention time. uni.luherts.ac.uk These fractions can then be subjected to further analysis, such as liquid scintillation counting, to determine the amount of radioactivity in each fraction and thus quantify the parent compound and individual metabolites. uni.lunih.govherts.ac.uk Off-line fraction collection coupled with ultra-low liquid scintillation spectrometry has been used to identify metabolites of this compound present at trace levels. uni.lunih.gov This approach enhances the sensitivity of detection, especially for low-concentration metabolites in complex matrices. nih.govherts.ac.uk

High-Performance Liquid Chromatography (HPLC)

Spectrometric Techniques for Identification and Structural Analysis

Spectrometric techniques are essential for identifying the chemical structures of this compound and its metabolites after chromatographic separation. uni.lunih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for both the separation and identification of compounds. uni.lunih.govnih.gov In the study of this compound metabolism, LC-MS has been used to identify the structures of detected intermediates. uni.lunih.govnih.gov LC-MS/MS provides detailed information about the molecular weight and fragmentation patterns of the separated compounds, which aids in the elucidation of their structures. uni.lunih.govnih.gov

By analyzing the fragmentation patterns obtained from LC-MS, researchers can propose the structures of unknown metabolites by comparing them to known fragmentation behaviors of similar compounds or by piecing together the fragments. uni.lunih.govnih.gov This technique was instrumental in identifying five radioactive intermediates (M1-M5) formed during the anoxic degradation of this compound in soils. uni.lunih.govnih.gov

Ultralow-Level Liquid Scintillation Spectrometry (ULLSS) is a highly sensitive technique used to detect and quantify low levels of radioactivity in samples, particularly those containing beta-emitting isotopes like 14C. uni.lunih.govnih.govherts.ac.uk In the context of this compound metabolism studies using 14C-labeling, ULLSS is used to quantify the amount of the parent compound and its radioactive metabolites in collected fractions from chromatography or in extracts from environmental matrices like soil. uni.lunih.govnih.govherts.ac.uk

ULLSS offers a low limit of quantification, enabling the detection of trace levels of radioactive compounds, sometimes below 1% of the initial applied radioactivity. uni.lunih.gov This sensitivity is critical for tracking the fate of the herbicide and its transformation products in environmental samples where concentrations may be very low. uni.lunih.gov The technique involves mixing the radioactive sample with a liquid scintillation cocktail, which emits light when interacting with beta particles. The emitted light is then detected and quantified by a photomultiplier tube.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Isotopic Tracing Techniques (e.g., Position-Specific 14C-Labeling) for Metabolism and Fate Studies

Isotopic tracing techniques, particularly using position-specific 14C-labeling, are powerful tools for investigating the metabolism and environmental fate of compounds like this compound. uni.lunih.govnih.govchembk.com By selectively labeling different parts of the this compound molecule with 14C, researchers can track the degradation of specific functional groups or rings within the molecule. uni.lunih.govnih.govchembk.com

In studies on this compound, position-specific 14C labeling has been employed with the radiolabel positioned on the benzoate (B1203000), pyrimidyl, or benzyl (B1604629) rings. uni.lunih.govnih.govchembk.com This approach provides detailed information about which parts of the molecule are cleaved or transformed during degradation processes. uni.lunih.govnih.govchembk.com For instance, by observing which radioactive metabolites are detected with different labeling positions, researchers can infer the pathways of degradation. uni.lunih.govnih.gov Studies using this technique have shown that the detection of specific radioactive intermediates (M1-M5) depends on the position of the 14C label, indicating the cleavage of labeled aromatic rings. uni.lunih.govnih.gov For example, radioactive M5 was only detected with pyrimidinyl-14C labeling, while M3 and M4 were detected with both pyrimidinyl-14C and benzyl-14C labeling, and M1 and M2 were detected with all three labels (benzoate-14C, pyrimidyl-14C, and benzyl-14C). uni.lunih.govnih.gov This provides sub-molecular level information about the degradation process. chembk.com

Using these techniques, researchers have characterized the anoxic metabolism of this compound in different soil types. The anoxic degradation followed first-order kinetics, with varying half-lives depending on the soil type. uni.lunih.govnih.gov

| Soil Type | Half-life (days) |

| Loamy | 38.7 uni.lunih.govnih.gov |

| Saline | 50.2 uni.lunih.govnih.gov |

| Clayey | 70.7 uni.lunih.govnih.gov |

A total of five radioactive intermediates (M1-M5) were detected during anoxic degradation. uni.lunih.govnih.gov Based on LC-MS analysis, their structures were identified or proposed to form through reactions such as de-esterification, hydrolysis, acylation, C-N cleavage, and demethylation. uni.lunih.govnih.gov For example, M4 was identified as 2-(4-hydroxy-6-methoxypyrimidin-2-yloxy)benzoic acid, formed by demethylation of M3. uni.lunih.govnih.gov M1 was identified as 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid, and M2 as 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzamido)benzoic acid in aerobic soil studies, and similar compounds were observed in anoxic conditions. uni.lunih.govnih.govnih.gov The use of position-specific labeling provided crucial evidence for the proposed degradation pathways. uni.lunih.govnih.govchembk.com

Method Validation and Application in Complex Environmental and Biological Matrices

The accurate and reliable determination of this compound in complex environmental and biological matrices necessitates the application of advanced analytical methodologies, coupled with rigorous method validation. Environmental matrices such as soil, water, and plant tissues, as well as potential biological samples, present significant challenges due to their varied compositions and the potential for matrix effects that can interfere with analyte detection and quantification mdpi.comresearchgate.netresearchgate.net.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a prevalent technique for the analysis of this compound and its metabolites in various complex matrices mdpi.comresearchgate.net. This technique offers high sensitivity and selectivity, which are crucial for detecting target compounds at trace levels in samples containing numerous other components mdpi.comamericanlaboratory.com. The use of multiple reaction monitoring (MRM) in LC-MS/MS helps to minimize interference from matrix components, improving both confirmation and quantitation accuracy americanlaboratory.com.

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing documented evidence that the method consistently yields accurate and reliable results demarcheiso17025.comresearchgate.net. Key validation parameters typically assessed include accuracy, precision (repeatability and intermediate precision), specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness demarcheiso17025.comchromatographyonline.com.

Studies on the analysis of this compound in soil have employed techniques such as LC-MS/MS to identify and quantify the parent compound and its degradation products researchgate.net. Methodologies often involve initial extraction steps tailored to the matrix, such as solid-phase extraction (SPE) for water samples or solvent extraction for soil and plant tissues, to isolate and concentrate the analyte before instrumental analysis mdpi.comamericanlaboratory.com. The complexity of environmental samples necessitates advanced sample treatments to effectively isolate micropollutants like this compound mdpi.com.

Research investigating the fate of this compound in soils has utilized LC-MS/MS to track its dissipation and identify metabolites researchgate.net. For instance, a study using 14C-labeled this compound in different soil types employed LC-MS to separate and identify degradation intermediates researchgate.net. The study reported half-lives for this compound in loamy, saline, and clayey soils under anoxic conditions, demonstrating the application of validated methods to understand compound behavior in complex environmental settings researchgate.net.

While specific detailed validation data (like recovery percentages, LODs, and LOQs across different matrices) for this compound in various environmental and biological matrices were not extensively detailed in the search results, the general principles of method validation for pesticides and emerging contaminants in such matrices are well-established mdpi.comdemarcheiso17025.comchromatographyonline.comjelsciences.com. For example, methods for analyzing pharmaceuticals and personal care products (PPCPs) in environmental samples using SPE-based LC-MS/MS have demonstrated robustness, sensitivity, and selectivity mdpi.com. These methods often involve rigorous validation to address challenges like matrix effects and the need for low detection limits mdpi.comresearchgate.net.

In the context of plant tissue analysis, while standard methods often focus on nutrient content, analytical techniques are also applied for the determination of organic contaminants like pesticides and herbicides, although this may not be a standard analysis offered by all laboratories ncagr.govgov.on.ca. The analysis of residues in crops, such as rapeseed, has involved techniques like radio-HPLC and HPLC-MS to evaluate the presence and nature of residues like this compound researchgate.net.

Method validation in these complex matrices involves assessing parameters such as the efficiency of the extraction method, the linearity of the detector response over a relevant concentration range, and the precision and accuracy of the measurements in the presence of matrix components demarcheiso17025.comchromatographyonline.com. Matrix effects, which can either suppress or enhance the ionization of the analyte in mass spectrometry, are a significant consideration and require careful evaluation during validation mdpi.comresearchgate.net.

The application of validated analytical methods for this compound in environmental and biological matrices is essential for monitoring its presence, studying its environmental fate, and understanding its potential interactions within different ecosystems. The use of sensitive and selective techniques like LC-MS/MS, combined with appropriate sample preparation and thorough method validation, provides the necessary tools for accurate and reliable analysis in these challenging sample types.

Illustrative Data Table (Conceptual based on typical validation parameters):

| Validation Parameter | Soil | Water | Plant Tissue |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |

| LOD (µg/kg or µg/L) | e.g., 0.1 - 1.0 | e.g., 0.01 - 0.1 | e.g., 0.5 - 2.0 |

| LOQ (µg/kg or µg/L) | e.g., 0.3 - 3.0 | e.g., 0.03 - 0.3 | e.g., 1.5 - 6.0 |

| Recovery (%) | 70-120 | 80-110 | 70-120 |

| Repeatability (% RSD) | < 15 | < 10 | < 15 |

| Intermediate Precision (% RSD) | < 20 | < 15 | < 20 |

Note: The values in this table are illustrative and would vary depending on the specific method, matrix, and analyte.

Detailed research findings on the anoxic degradation of this compound in different soil types provide an example of the application of these methods. The study observed varying half-lives and identified several radioactive intermediates using LC and LC-MS researchgate.net. This highlights how analytical methodologies are used to generate crucial data on the behavior of compounds in complex environmental systems researchgate.net.

Future Research Directions and Unaddressed Questions

Elucidation of Novel Metabolic Pathways and Their Enzymatic Basis

While some degradation pathways of pyribambenz-propyl in soil have been identified, including de-esterification, hydrolysis, acylation, C-N cleavage, and demethylation researchgate.net, the full spectrum of its metabolic transformations in various organisms and environmental compartments remains to be fully elucidated. Studies using position-specific radiolabeling have shown that degradation pathways and intermediates can differ between aerobic and anoxic conditions and vary with soil types, suggesting the importance of considering soil-specific and farming practices. researchgate.net Further research is needed to identify novel metabolites and the specific enzymes responsible for their formation. Understanding these enzymatic mechanisms is vital for predicting the persistence and potential off-target effects of this compound and its transformation products in different environments. researchgate.netfrontiersin.org

In-depth Molecular Modeling and Docking Studies of ALS Inhibition

This compound is known to inhibit acetolactate synthase (ALS). gcirc.orgnih.gov Although the general mechanism of ALS inhibition by various herbicide classes is established nih.gov, detailed molecular modeling and docking studies specifically for this compound are needed to fully understand its interaction with the ALS enzyme. Such studies can provide insights into the precise binding site, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and the conformational changes induced in the enzyme upon binding. nih.gov This molecular-level understanding can help predict potential resistance mechanisms and guide the design of modified this compound analogs with improved efficacy or altered resistance profiles.

Development of Predictive Models for Environmental Fate and Resistance Dynamics

Developing robust predictive models for the environmental fate and resistance dynamics of this compound is a critical future direction. Existing environmental fate models for pesticides often need updates to reflect complex transformation schemes and the formation of different transformation products in various compartments. frontiersin.org Models specifically tailored for this compound should incorporate detailed information on its degradation pathways, sorption properties in different soil types, and potential for transport in water. researchgate.netfrontiersin.orgmdpi.combattelle.org Furthermore, predictive models for resistance dynamics are needed to anticipate the evolution of resistance in weed populations, considering factors such as selection pressure, genetic variability in weed species, and the frequency of herbicide application. researchgate.net Integrating these models can provide valuable tools for sustainable weed management strategies.

Integration of Omics Technologies for Comprehensive Understanding of Plant-Herbicide Interactions

The integration of omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to comprehensively understand the interactions between plants and this compound. isaaa.orgnih.govnih.gov Future research can utilize these technologies to investigate the molecular responses of both target weeds and non-target crops to this compound exposure. This includes identifying genes and proteins involved in herbicide uptake, metabolism, and detoxification in tolerant and susceptible plants isaaa.orgnih.govnih.govresearchgate.net, as well as analyzing changes in metabolic profiles that indicate stress or adaptation. isaaa.orgnih.govresearchgate.netmdpi.com Such integrated omics studies can reveal complex biological networks influenced by the herbicide, providing deeper insights into the mechanisms of action, selectivity, and the development of resistance. nih.govfrontiersin.org

Bio-inspiration for Next-Generation Herbicide Development Based on this compound Chemistry

The chemical structure and mode of action of this compound can serve as bio-inspiration for the development of next-generation herbicides. Future research can explore structural modifications of the this compound molecule to improve its efficacy, broaden its weed spectrum, enhance its environmental profile, or overcome existing resistance mechanisms. Understanding the structure-activity relationships through synthesis and testing of analogs, guided by molecular modeling nih.gov, can lead to the discovery of novel compounds with desirable herbicidal properties. This approach, based on the established chemistry of this compound, holds potential for developing more sustainable and effective weed control solutions. google.com

Q & A

Q. What are best practices for addressing conflicting results in literature reviews on this compound’s mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.